Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)-
Description
The compound Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- is a benzimidazolethione-derived ethanone synthesized via the reaction of 1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride under reflux conditions . Its structure features a thioether linkage connecting a benzimidazole moiety to a dihydroindole-substituted ethanone core. Key spectral data confirming its structure include:
- IR peaks: A carbonyl (C=O) stretch at 1716 cm⁻¹ and a broad NH signal at 3450 cm⁻¹, indicative of hydrogen-bonding interactions .
This compound’s structural uniqueness lies in its dual heterocyclic system (benzimidazole and dihydroindole), which confers distinct electronic and steric properties compared to simpler ethanone derivatives.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQRODITJACIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164046 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330829-56-6 | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330829-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether Formation: The benzimidazole can then be reacted with a thiol to introduce the thioether linkage.
Indole Introduction: The indole moiety can be introduced via a Fischer indole synthesis or other suitable methods.
Final Coupling: The final step involves coupling the benzimidazole-thioether intermediate with the indole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or others.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Functional Group Impact on Properties
- Thioether vs.
- Dihydroindole vs. Aromatic Indole : The partially saturated dihydroindole in the target compound may improve conformational flexibility compared to fully aromatic indoles in JWH derivatives, influencing binding interactions .
- Heterocyclic Diversity : Replacing benzimidazole with tetrazole () or oxadiazole () alters hydrogen-bonding capacity and aromatic stacking, critical for biological targeting .
Spectroscopic and Analytical Techniques
- IR Spectroscopy : The target compound’s NH stretch (3450 cm⁻¹) contrasts with JWH derivatives’ methoxy C-O stretches (~1250 cm⁻¹), highlighting substituent-driven spectral shifts .
- Chromatographic Methods : While the target compound’s analysis relies on crystallography, JWH analogues employ GC-FTIR for structural elucidation, underscoring methodological diversity .
Biological Activity
Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a benzimidazole moiety linked to an indole derivative through a thioether bond.
Synthesis
The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- typically involves:
- Formation of the Benzimidazole Ring : The reaction of o-phenylenediamine with carbon disulfide under basic conditions.
- Indole Formation : The indole part is synthesized via cyclization reactions involving appropriate precursors.
- Thioether Linkage : The final step involves the coupling of the benzimidazole and indole components through a thioether bond.
Antimicrobial Activity
Ethanone derivatives have shown promising antimicrobial properties in various studies:
- In Vitro Studies : The compound has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicate significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics such as ampicillin .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Recent studies have indicated that Ethanone derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Studies have included HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.
The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging methods demonstrated that Ethanone derivatives can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of Ethanone derivatives showed that modifications to the benzimidazole moiety significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in optimizing biological activity . -
Case Study on Anticancer Properties :
Another research focused on the anticancer effects of Ethanone derivatives revealed that specific substitutions on the indole ring increased cytotoxicity against breast cancer cells. The findings suggest a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What are the optimal synthetic routes for preparing Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)-, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 1-(1H-benzimidazol-2-ylthio) derivatives with 2,3-dihydroindole-1-yl ethanone intermediates. For example, refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with thiol-containing indole derivatives in dioxane with anhydrous potassium carbonate (16 hours, reflux) yields target compounds . Optimization may include solvent selection (e.g., dioxane for polar aprotic conditions), temperature control, and stoichiometric adjustments of reagents. Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 60:40) and recrystallization from ethanol improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Used to confirm tautomeric states (e.g., indole NH protons at δ ~11.78 ppm) and substituent positions. For example, methoxy groups in benzimidazole derivatives resonate at δ 3.71 ppm .
- Elemental Analysis (CHNS) : Validates molecular formula and purity (e.g., deviations <0.4% for C, H, N, S) .
- Melting Point : Consistency in melting ranges (e.g., 209–211°C) indicates structural uniformity .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with biological targets?
- Methodological Answer : In silico studies, such as molecular docking with HIV integrase (PDB ID: 2XO), identify key interactions:
- Hydrogen Bonds : Between the benzimidazole-thioether moiety and catalytic residues (e.g., Asp64, Asp116).
- Hydrophobic Interactions : The 2,3-dihydroindole group may occupy hydrophobic pockets in the target protein .
Tools like LigPlot+ and AutoDock Vina are recommended for visualizing binding poses and calculating binding energies .
Q. How can structural tautomerism in benzimidazole-indole derivatives be resolved experimentally?
- Methodological Answer : Tautomeric mixtures (e.g., 2a/2a’ in ) require multi-technique validation:
- X-ray Crystallography : Resolves absolute configuration and tautomeric preference.
- Dynamic NMR : Detects proton exchange between tautomers at variable temperatures.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks without fragmentation interference .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 values or binding affinities may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardized Assays : Replicate experiments under uniform conditions (e.g., 25°C, PBS buffer).
- Dose-Response Curves : Use 8–12 concentration points to improve statistical reliability.
- Control Compounds : Include reference inhibitors (e.g., raltegravir for HIV integrase studies) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
